
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H10Cl2N2O It features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an oxypropanamine group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine and 3-chloropropan-1-amine.
Reaction: The 3,5-dichloropyridine undergoes a nucleophilic substitution reaction with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Catalysts: Using phase-transfer catalysts to enhance the reaction rate.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Automation: Utilizing automated reactors to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the amine group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the pyridine ring or amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
Industrially, it is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as a precursor in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
3-((3,5-Dichloropyridin-2-yl)oxy)ethan-1-amine: Similar structure but with an ethanamine group instead of propanamine.
3-((3,5-Dichloropyridin-2-yl)oxy)butan-1-amine: Similar structure but with a butanamine group.
Uniqueness
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is unique due to its specific substitution pattern and the presence of the propanamine group. This gives it distinct reactivity and binding properties compared to its analogs, making it particularly valuable in certain applications.
Propiedades
Fórmula molecular |
C8H10Cl2N2O |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
3-(3,5-dichloropyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H10Cl2N2O/c9-6-4-7(10)8(12-5-6)13-3-1-2-11/h4-5H,1-3,11H2 |
Clave InChI |
ZZQYNCPLMCUTQD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)OCCCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)

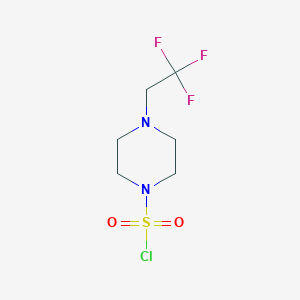

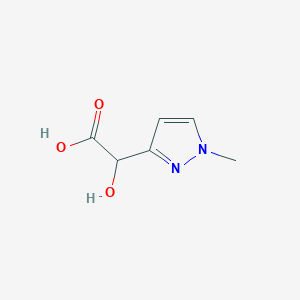
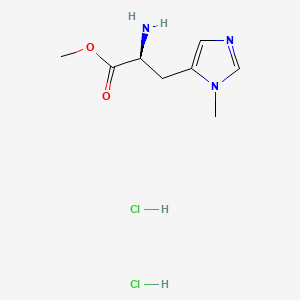
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)

![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)


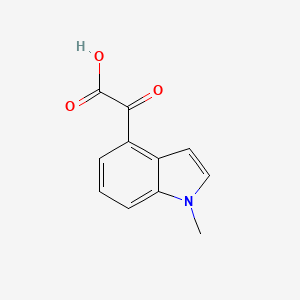
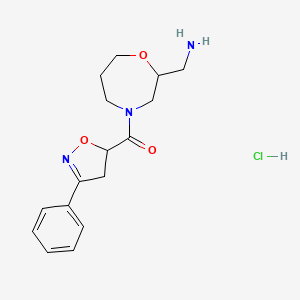
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
